4-Amino-4'-iodobiphenyl

Halogen Bonding Supramolecular Chemistry Crystal Engineering

4-Amino-4'-iodobiphenyl (CAS 7285-77-0) is an organic compound in the biphenyl class, characterized by an amino (-NH₂) group and an iodine atom at the 4,4' positions on a biphenyl scaffold. Its molecular formula is C₁₂H₁₀IN, with a molecular weight of 295.12 g/mol.

Molecular Formula C12H10IN
Molecular Weight 295.12 g/mol
CAS No. 7285-77-0
Cat. No. B1295012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-4'-iodobiphenyl
CAS7285-77-0
Molecular FormulaC12H10IN
Molecular Weight295.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(C=C2)I)N
InChIInChI=1S/C12H10IN/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H,14H2
InChIKeyMSHUACKEOWOIGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 4-Amino-4'-iodobiphenyl (CAS 7285-77-0) – Technical Specifications and Sourcing Essentials


4-Amino-4'-iodobiphenyl (CAS 7285-77-0) is an organic compound in the biphenyl class, characterized by an amino (-NH₂) group and an iodine atom at the 4,4' positions on a biphenyl scaffold [1]. Its molecular formula is C₁₂H₁₀IN, with a molecular weight of 295.12 g/mol [1]. This compound serves as a versatile building block in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and as a precursor for more complex molecules in materials science and medicinal chemistry . Commercial grades are typically supplied with a purity specification of ≥97% .

Workflow Cross-coupling synthesis (Suzuki, Buchwald-Hartwig) via iodo leaving group
Use Context Building block for materials science (OLEDs, crystal engineering) and medicinal chemistry
Specification Standard commercial purity specification; typical research-grade supply

Why 4-Amino-4'-iodobiphenyl Cannot Be Replaced by 4-Bromo or 4-Chloro Analogs


The iodine substituent on 4-Amino-4'-iodobiphenyl imparts fundamentally different reactivity, physical properties, and intermolecular interaction capabilities compared to its bromo and chloro counterparts. The significantly larger atomic radius and higher polarizability of iodine directly translate to enhanced leaving-group ability in cross-coupling reactions, stronger halogen bonding donor capacity, and altered material density and electronic properties [1][2]. These distinctions are not merely incremental but can dictate reaction success, product purity, and material performance, making direct substitution without re-optimization of protocols highly risky. The quantitative evidence below establishes the basis for a scientifically grounded procurement decision.

Coupling reactivity mismatch

The labile C–I bond enables mild oxidative addition; bromo/chloro analogs may require re-optimized conditions and can shift selectivity and yield.

Halogen bonding discrepancy

Iodine’s stronger σ-hole drives directional supramolecular interactions; substitution weakens halogen-bond donor capacity, altering crystal packing predictability.

Physicochemical property shift

Higher lipophilicity and density of the iodo compound influence solubility, membrane partitioning, and material density; bromo/chloro analogs yield different ADME and material profiles.

Quantitative Differentiation of 4-Amino-4'-iodobiphenyl vs. Closest Analogs


Halogen Bond Donor Strength: Iodo vs. Bromo Substituted Biphenyls

The iodine atom in 4-Amino-4'-iodobiphenyl is a superior halogen bond (XB) donor compared to bromine or chlorine. The strength of a halogen bond is directly correlated with the size and polarizability of the halogen atom [1]. While specific experimental binding energies for 4-Amino-4'-iodobiphenyl are not available, the trend is well-established across numerous halogenated aryl systems. The σ-hole depth, a key determinant of XB strength, increases significantly down the group (I > Br > Cl) [1]. This enhanced interaction enables the formation of more robust and directional supramolecular architectures, which is critical for crystal engineering and modulating ligand-protein interactions in drug design [2].

Halogen bond donor strength
Class-level
Qualitative trend: I > Br > Cl in polarizability and σ-hole depth
May support stronger directional interactions for crystal engineering and ligand design
Class-level inference; system-specific binding constants required
Halogen Bonding Supramolecular Chemistry Crystal Engineering

Reactivity in Cross-Coupling: Iodo vs. Bromo Leaving Group Efficiency

The carbon-iodine (C-I) bond in 4-Amino-4'-iodobiphenyl is significantly more reactive in palladium-catalyzed cross-coupling reactions than the corresponding C-Br bond in 4-Amino-4'-bromobiphenyl. This is due to the lower bond dissociation energy (BDE) of C-I (~57 kcal/mol for iodobenzene) compared to C-Br (~71 kcal/mol for bromobenzene) and C-Cl (~84 kcal/mol for chlorobenzene) [1]. A direct comparative example is found in OLED material synthesis: a patent demonstrates a high-yield (83%) Buchwald-Hartwig coupling using the iodo-bromo analog 4-iodo-4'-bromobiphenyl, which exploits the superior reactivity of the C-I bond for chemoselective, stepwise derivatization [2]. This reactivity advantage allows for milder reaction conditions, shorter reaction times, and often higher yields, particularly when coupling with less reactive partners or sterically hindered substrates.

Cross-coupling reactivity
Reported
C–I BDE ~57 kcal/mol vs C–Br ~71 kcal/mol (halobenzene models); Δ ≈ 14 kcal/mol
Lower BDE may facilitate oxidative addition; may support higher yields under milder conditions
Based on halobenzene models; actual system performance requires verification
Cross-Coupling Suzuki-Miyaura Buchwald-Hartwig Organic Synthesis

Computed Lipophilicity: Log P Difference Between Iodo and Bromo Analogs

The presence of an iodine atom significantly increases the lipophilicity of the biphenyl scaffold compared to its bromo or chloro counterparts. For 4-Amino-4'-iodobiphenyl, the computed partition coefficient (XLogP3) is 4.0 [1]. In comparison, the XLogP3 value for the analogous 4-Amino-4'-bromobiphenyl is 3.5 [2]. This difference of 0.5 log units represents a more than three-fold increase in partition coefficient (as logP is a logarithmic scale), meaning the iodo compound is over three times more lipophilic. This property is critical for applications where membrane permeability or hydrophobic interactions are key, such as in medicinal chemistry for optimizing bioavailability or in materials science for tuning solubility in organic solvents.

Computed lipophilicity
Head-to-head
Target (iodo): XLogP3 = 4.0 Comparator (bromo): XLogP3 = 3.5 Δ = +0.5 (>3× more lipophilic)
Computed >3× higher lipophilicity may influence membrane permeability in drug design
Computed values; experimental logP may vary
Physicochemical Properties Lipophilicity Drug Design ADME

Material Density: Impact of Heavy Iodine Atom on Physical Properties

The substantial atomic mass of iodine (126.90 g/mol) versus bromine (79.90 g/mol) or chlorine (35.45 g/mol) directly impacts the molecular weight and density of the compound. 4-Amino-4'-iodobiphenyl has a molecular weight of 295.12 g/mol and an estimated density of 1.6122 g/cm³ [1]. This density is significantly higher than that of the analogous 4-Amino-4'-bromobiphenyl (molecular weight ~248 g/mol) and 4-Amino-4'-chlorobiphenyl (molecular weight ~204 g/mol). The increased density, attributed to the heavy iodine atom, can be a critical factor in applications such as polymer synthesis for radiopacity (X-ray contrast), where high electron density is required, or in crystal engineering where denser packing influences material properties like refractive index and thermal stability.

Material density
Reported
MW 295.12 g/mol; Density est. 1.612 g/cm³ (iodo) vs ~1.4–1.5 g/cm³ (bromo)
Heavy iodine increases density; may support radiopacity or high-refractive-index material design
Estimated density; experimental value may differ
Materials Science Crystal Engineering Physical Properties

Optimal Application Scenarios for 4-Amino-4'-iodobiphenyl Based on Differentiated Properties


Synthesis of Advanced Hole-Transporting Materials for OLEDs

The high reactivity of the C-I bond in 4-Amino-4'-iodobiphenyl, as demonstrated in patent literature for analogous compounds, makes it a preferred starting material for the sequential synthesis of complex arylamine derivatives used as hole-transport layers in OLEDs [1]. The ability to achieve high yields in Buchwald-Hartwig couplings, as shown with an 83% yield for a related iodo-bromo intermediate, is critical for developing efficient manufacturing processes for these high-value electronic materials.

Crystal Engineering and Supramolecular Architecture Design

For researchers designing solid-state materials with precise molecular arrangements, the strong halogen bonding donor capability of the iodine atom in 4-Amino-4'-iodobiphenyl provides a powerful and directional supramolecular synthon [1][2]. This property enables the predictable formation of co-crystals and frameworks that are less reliable or weaker with bromo or chloro analogs, offering a distinct advantage in crystal engineering.

Medicinal Chemistry Lead Optimization for Enhanced Lipophilicity

When a drug discovery project requires a specific increase in lipophilicity for improved membrane permeability without significantly altering the core scaffold's binding interactions, 4-Amino-4'-iodobiphenyl is the logical building block. Its computed XLogP3 value of 4.0 provides a quantifiable and significant boost over the bromo analog (XLogP3 3.5) [1][2], allowing medicinal chemists to fine-tune ADME properties while maintaining structural similarity to a hit or lead compound.

Synthesis of Radiolabeled Tracers and Imaging Agents

The heavy iodine atom makes 4-Amino-4'-iodobiphenyl a valuable precursor for the preparation of radiolabeled compounds. The iodine can be substituted with radioactive iodine isotopes (e.g., I-125, I-131) for use in SPECT imaging or radioligand binding assays. Its high density (1.6122 g/cm³) also makes it a suitable building block for the synthesis of non-radioactive X-ray contrast agents or heavy-atom derivatives for protein crystallography.

Application
Selection Property
Validation Focus
OLED hole-transport material synthesis
Chemoselective C–I coupling reactivity
Sequential arylamine coupling efficiency
Crystal engineering co-crystal design
Iodo-specific halogen bond donor strength
Supramolecular synthon reliability
Medicinal chemistry lead optimization
Lipophilicity modulation via halogen substitution
Membrane permeability and ADME screening
Radiolabeled tracer and imaging agent synthesis
Iodine isotope substitution capability
Radiolabeling yield and specific activity

Technical Documentation Hub

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